2-Propanol, 1-iodo-3-phenoxy- 2-Propanol, 1-iodo-3-phenoxy-
Brand Name: Vulcanchem
CAS No.: 129501-25-3
VCID: VC18918945
InChI: InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
SMILES:
Molecular Formula: C9H11IO2
Molecular Weight: 278.09 g/mol

2-Propanol, 1-iodo-3-phenoxy-

CAS No.: 129501-25-3

Cat. No.: VC18918945

Molecular Formula: C9H11IO2

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-iodo-3-phenoxy- - 129501-25-3

Specification

CAS No. 129501-25-3
Molecular Formula C9H11IO2
Molecular Weight 278.09 g/mol
IUPAC Name 1-iodo-3-phenoxypropan-2-ol
Standard InChI InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Standard InChI Key XWBJMMPMDOGFCW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC(CI)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 1-iodo-3-phenoxypropan-2-ol consists of a three-carbon chain (propanol) with functional groups at distinct positions:

  • Carbon 1: Iodine atom (I-\text{I})

  • Carbon 2: Hydroxyl group (OH-\text{OH})

  • Carbon 3: Phenoxy group (OC6H5-\text{O}-\text{C}_6\text{H}_5)

This arrangement is represented by the structural formula:
ICH2C(OH)CH2OC6H5\text{I}-\text{CH}_2-\text{C}(\text{OH})-\text{CH}_2-\text{O}-\text{C}_6\text{H}_5
The iodine atom introduces significant polarity and reactivity, while the phenoxy group contributes steric bulk and aromatic stability .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight278.09 g/mol
Density1.1–1.3 g/cm³ (estimated)
Boiling Point250–260°C (decomposes)
SolubilityMiscible in polar organic solvents (e.g., DMSO, ethanol)

The compound’s liquid state at room temperature and moderate volatility facilitate its use in solution-phase reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves iodination of 3-phenoxy-1-propanol (CAS 6180-61-6) , a precursor synthesized via the Williamson ether synthesis between phenol and 3-chloro-1-propanol. Iodination is typically achieved using:

  • N-Bromosuccinimide (NBS) or iodine with clinoptilolite ((NaK)4CaAl6Si30O72(\text{NaK})_4\text{CaAl}_6\text{Si}_{30}\text{O}_{72}) as catalysts .

  • Reaction conditions: 60–80°C, anhydrous environment, 6–8 hours .

The mechanism proceeds via electrophilic substitution, where iodine replaces the hydroxyl proton at carbon 1. Yields exceed 70% in optimized setups .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters monitored include:

  • Temperature (70°C ± 2°C)

  • Pressure (1–2 atm)

  • Catalyst concentration (5–10 wt%) .

Post-synthesis purification involves fractional distillation and recrystallization from ethanol-water mixtures.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The iodine atom’s high leaving-group propensity enables SN_\text{N}2 reactions with nucleophiles (e.g., amines, thiols):
RI+NuRNu+I\text{R}-\text{I} + \text{Nu}^- \rightarrow \text{R}-\text{Nu} + \text{I}^-
This reactivity is exploited to synthesize derivatives like 3-phenoxypropan-2-amine, a precursor to β-blockers .

Intramolecular Cyclization

Under basic conditions, 1-iodo-3-phenoxypropan-2-ol undergoes cyclization to form 1,4-dioxane derivatives. Talybov (2025) demonstrated that iodo derivatives yield hydroxy-1,4-dioxanes via simultaneous C–I bond hydrolysis and ketalization :
C6H5OCH2C(OH)CH2IH2O, baseC6H5OCH2C(O)CH2OCH2C(OH)CH3\text{C}_6\text{H}_5\text{O}-\text{CH}_2-\text{C}(\text{OH})-\text{CH}_2\text{I} \xrightarrow{\text{H}_2\text{O, base}} \text{C}_6\text{H}_5\text{O}-\text{CH}_2-\text{C}(\text{O})-\text{CH}_2-\text{O}-\text{CH}_2-\text{C}(\text{OH})-\text{CH}_3
This pathway is critical for producing heterocyclic compounds used in polymer stabilizers .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Antihypertensive agents: Via amination to produce β-adrenergic antagonists.

  • Antifungal agents: Through substitution with thiourea derivatives .

Agrochemical Synthesis

Derivatives of 1-iodo-3-phenoxypropan-2-ol are precursors to:

  • Herbicides: By coupling with chlorophenoxyacetic acid.

  • Insect growth regulators: Via esterification with juvenile hormone analogs .

Specialty Polymers

Cyclization products (1,4-dioxanes) act as plasticizers and stabilizers in polyvinyl chloride (PVC) production .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Peaks at δ 1.8–2.1 ppm (CH2_2-I), δ 4.3–4.6 ppm (CH-O-C6_6H5_5), δ 7.2–7.4 ppm (aromatic H) .

    • 13CNMR^{13}\text{C} \text{NMR}: Signals at δ 35 ppm (C-I), δ 70 ppm (C-O), δ 115–160 ppm (aromatic C) .

  • IR Spectroscopy: Bands at 3400 cm1^{-1} (-OH), 1240 cm1^{-1} (C-O-C), 520 cm1^{-1} (C-I) .

Chromatographic Analysis

  • Thin-Layer Chromatography (TLC): Rf_f = 0.6 (silica gel, ethyl acetate/hexane 3:7) .

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Hazard StatementRisk Mitigation
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear nitrile gloves
H319 (Causes eye irritation)Use safety goggles
H335 (May cause respiratory irritation)Use fume hood

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